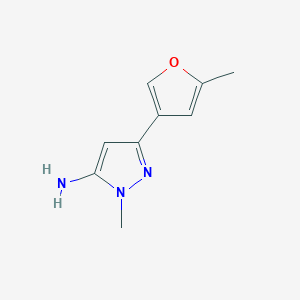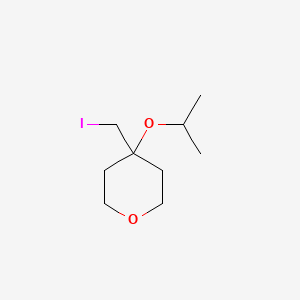![molecular formula C9H5F3O4 B13090169 2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an oxoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoacetic acid moiety can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxoacetic acid moiety can produce an alcohol .
Applications De Recherche Scientifique
2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and oxoacetic acid groups can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-Hydroxy-3-(trifluoromethyl)phenyl]acetic acid
- 4-Hydroxy-3-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid is unique due to the presence of both the trifluoromethyl group and the oxoacetic acid moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxoacetic acid moiety provides additional functional groups for chemical reactions .
Propriétés
Formule moléculaire |
C9H5F3O4 |
|---|---|
Poids moléculaire |
234.13 g/mol |
Nom IUPAC |
2-[4-hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)5-3-4(1-2-6(5)13)7(14)8(15)16/h1-3,13H,(H,15,16) |
Clé InChI |
WDAIUNLPLXJZBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C(=O)O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
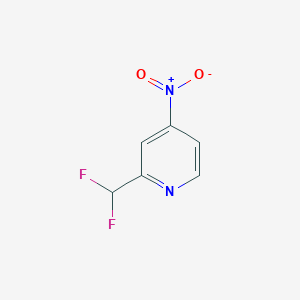
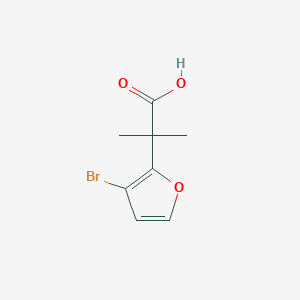
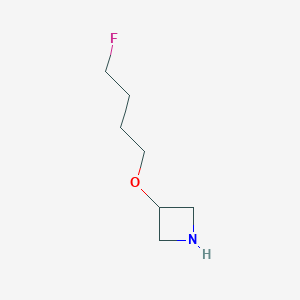
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)

![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
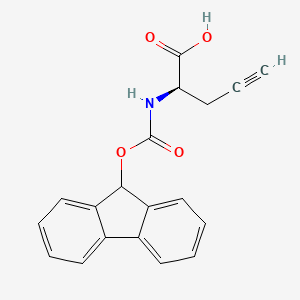
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
